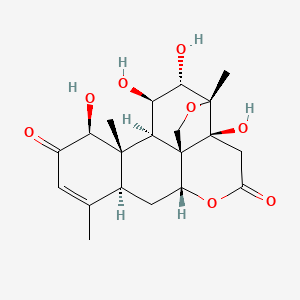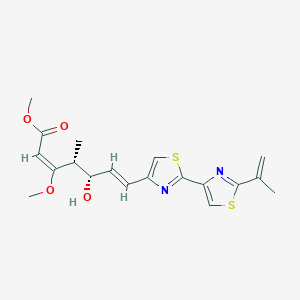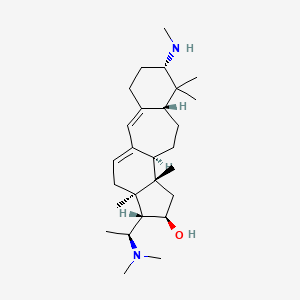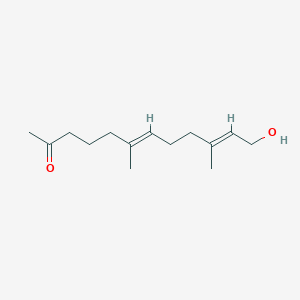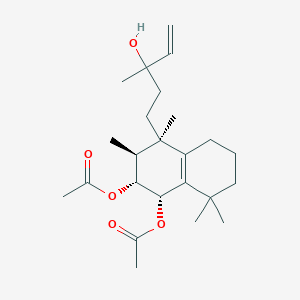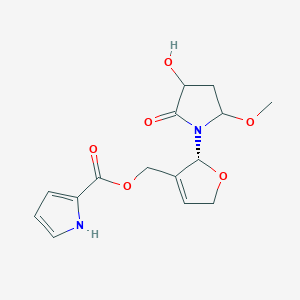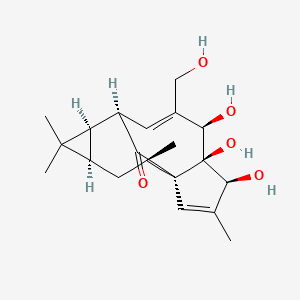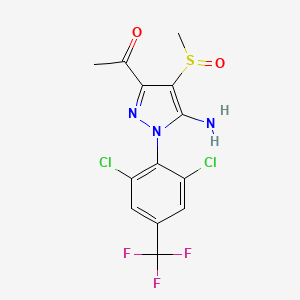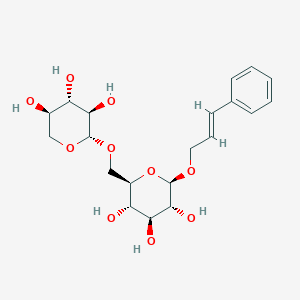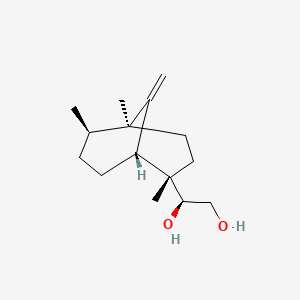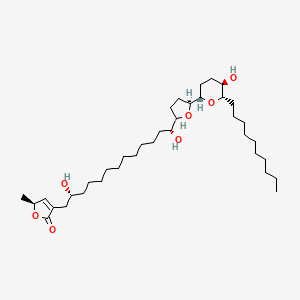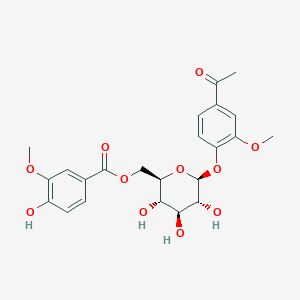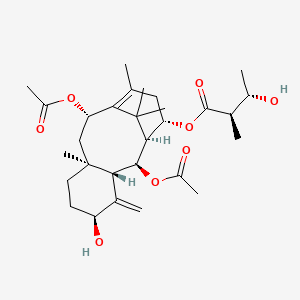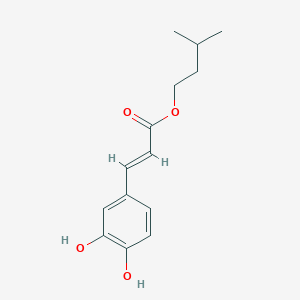
Isopentyl caffeate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentyl caffeate is a natural product found in Propolis with data available.
Applications De Recherche Scientifique
Antileishmanial Activity
Isopentyl caffeate (ICaf) has shown promising results against Leishmania in scientific studies. A study developed an inclusion complex of ICaf in β-cyclodextrin to improve its solubility and bioavailability. This complex demonstrated marked improvement in ICaf solubility and exhibited significant antileishmanial activity, highlighting its potential for treating visceral and cutaneous leishmaniases (Marques et al., 2020).
Antitrypanosomal Activity
Research has revealed that isopentyl caffeate displays antitrypanosomal activity against Trypanosoma brucei, a parasitic organism causing sleeping sickness. While it inhibits the activity of a major lysosomal cysteine protease in T. brucei, its antitrypanosomal activity is not attributed to this inhibition, suggesting other mechanisms are at play. This points to its potential as an antitrypanosomal agent (Steverding et al., 2016).
HIV Protease Inhibitory Activity
A study identified compounds, including isopentyl caffeate, with inhibitory activities towards HIV protease. Molecular docking and simulation showed that these compounds could bind to the active site of HIV protease. This suggests the potential use of isopentyl caffeate as a lead compound in developing HIV protease inhibitors (Wang et al., 2019).
Antimicrobial Activity
Isopentyl caffeate was identified as one of the active components in propolis with antimicrobial activity. It showed effectiveness against a range of Gram-positive and Gram-negative bacteria and fungi, suggesting its broad-spectrum antimicrobial properties (Kartal et al., 2003).
Propriétés
Nom du produit |
Isopentyl caffeate |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-methylbutyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-6,9-10,15-16H,7-8H2,1-2H3/b6-4+ |
Clé InChI |
ARDWPGKUNNUACS-GQCTYLIASA-N |
SMILES isomérique |
CC(C)CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES canonique |
CC(C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Synonymes |
caffeic acid isopentyl ester isopentyl caffeate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



